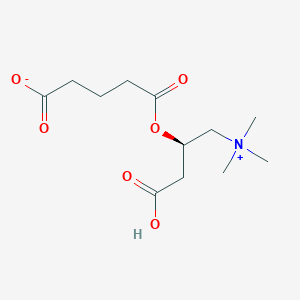

戊二酰肉碱

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glutarylcarnitine is a type of acylcarnitine, which is formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine. It is classified as a short-chain acylcarnitine and is a member of the most abundant group of carnitines in the body . Elevated levels of glutarylcarnitine are associated with glutaric acidemia type I, an inherited disorder of lysine, hydroxylysine, and tryptophan metabolism .

科学研究应用

Glutarylcarnitine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is widely used in the screening and diagnosis of inherited disorders of metabolism, such as glutaric acidemia type I . The compound is also used in the quantification of acylcarnitines in biological samples, which is essential for the diagnosis and monitoring of metabolic disorders . Additionally, glutarylcarnitine is used in research studies to understand the mechanisms of various metabolic pathways and their associated disorders .

作用机制

Target of Action

Glutarylcarnitine, also known as O-glutaroyl-L-carnitine, primarily targets the mitochondria in cells . It is an acylcarnitine, a class of compounds that play a crucial role in the transport of long-chain fatty acids into the mitochondria for degradation by β-oxidation .

Mode of Action

The compound interacts with its targets by facilitating the transport of activated long-chain fatty acids (long-chain fatty acyl-CoAs) into the mitochondria . This process is essential for the β-oxidation of these fatty acids, which is a critical step in cellular energy production .

Biochemical Pathways

Glutarylcarnitine is involved in several biochemical pathways. It plays a significant role in the metabolism of lysine, hydroxylysine, and tryptophan . In the case of glutaric acidemia type 1, a disorder associated with elevated levels of glutarylcarnitine, there is a deficiency in the enzyme glutaryl-CoA dehydrogenase (GCDH), which leads to an accumulation of specific acylcarnitine species in a pattern characteristic of the disease .

Pharmacokinetics

The pharmacokinetics of glutarylcarnitine involve its distribution in various body fluids. It has been identified in human urine, plasma, and cerebrospinal fluid . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are still under investigation. It is known that glutarylcarnitine can be quantified in urine, which suggests renal excretion as a possible elimination pathway .

Result of Action

The primary result of glutarylcarnitine’s action is the facilitation of long-chain fatty acid metabolism, which is crucial for energy production in cells . In conditions such as glutaric acidemia type 1, elevated levels of glutarylcarnitine can be detected, serving as a biochemical marker of the disease .

Action Environment

The action of glutarylcarnitine can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the metabolic state of the organism, dietary factors, and the presence of other metabolites

生化分析

Biochemical Properties

Glutarylcarnitine is involved in the degradation of L-lysine, L-hydroxylysine, and L-tryptophan . It interacts with the enzyme glutaryl-CoA dehydrogenase (GCDH), which mediates this degradation . The interaction between glutarylcarnitine and GCDH is crucial for the proper functioning of these metabolic pathways .

Cellular Effects

Glutarylcarnitine has been identified in various tissues and biofluids, including the human placenta . Elevated levels of glutarylcarnitine can be reliably detected in patients with Glutaric Acidemia Type 1 (GA1), a disorder affecting cerebral organic acid metabolism . This suggests that glutarylcarnitine may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of glutarylcarnitine primarily involves its role in energy metabolism. It functions to transport acyl-groups from the cytoplasm into the mitochondria so that they can be broken down to produce energy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glutarylcarnitine have been observed over time. For instance, a study showed long-term analytical stability of the method used to quantify glutarylcarnitine over a 5-year period . This suggests that glutarylcarnitine has a stable presence and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

While specific studies on the dosage effects of glutarylcarnitine in animal models are limited, research on related compounds like L-carnitine has shown that these compounds can improve energy status, decrease oxidative stress, and prevent subsequent cell death in models of adult, neonatal, and pediatric brain injury .

Metabolic Pathways

Glutarylcarnitine is involved in the degradation of L-lysine, L-hydroxylysine, and L-tryptophan . This degradation is mediated by the enzyme glutaryl-CoA dehydrogenase (GCDH) . The interaction between glutarylcarnitine and GCDH is crucial for the proper functioning of these metabolic pathways .

Transport and Distribution

Glutarylcarnitine is transported from the cytoplasm into the mitochondria for beta-oxidation . This transport process is crucial for energy metabolism, allowing acyl-groups to be broken down to produce energy .

Subcellular Localization

The subcellular localization of glutarylcarnitine is primarily within the mitochondria, where it plays a crucial role in energy metabolism . It is transported into the mitochondria for beta-oxidation, a process that breaks down acyl-groups to produce energy .

准备方法

Synthetic Routes and Reaction Conditions: Glutarylcarnitine can be synthesized through the derivatization of acylcarnitines using butanolic hydrochloric acid. This method involves the transfer of an acyl group from coenzyme A to L-carnitine . Another method involves the use of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the selective quantification of glutarylcarnitine .

Industrial Production Methods: The industrial production of glutarylcarnitine typically involves the use of UHPLC-MS/MS for the quantification and separation of acylcarnitines. This method ensures high accuracy and precision in the production process .

化学反应分析

Types of Reactions: Glutarylcarnitine undergoes various chemical reactions, including oxidation and reduction. It is also involved in the formation of other acylcarnitines through the transfer of acyl groups .

Common Reagents and Conditions: Common reagents used in the reactions involving glutarylcarnitine include butanolic hydrochloric acid and pentafluorophenacyl trifluoromethanesulfonate . The reactions are typically carried out under controlled conditions to ensure the accurate quantification and separation of acylcarnitines .

Major Products Formed: The major products formed from the reactions involving glutarylcarnitine include other acylcarnitines, such as ethylmalonylcarnitine and methylsuccinylcarnitine .

相似化合物的比较

- Butyrylcarnitine

- Isobutyrylcarnitine

- Ethylmalonylcarnitine

- Methylsuccinylcarnitine

Comparison: Glutarylcarnitine is unique in its association with glutaric acidemia type I, an inherited disorder of lysine, hydroxylysine, and tryptophan metabolism . While other acylcarnitines, such as butyrylcarnitine and isobutyrylcarnitine, are associated with different metabolic pathways and disorders, glutarylcarnitine’s role in the diagnosis and monitoring of glutaric acidemia type I sets it apart .

属性

CAS 编号 |

102636-82-8 |

|---|---|

分子式 |

C12H21NO6 |

分子量 |

275.30 g/mol |

IUPAC 名称 |

5-[(2R)-1-carboxy-3-(trimethylazaniumyl)propan-2-yl]oxy-5-oxopentanoate |

InChI |

InChI=1S/C12H21NO6/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15/h9H,4-8H2,1-3H3,(H-,14,15,16,17)/t9-/m1/s1 |

InChI 键 |

NXJAXUYOQLTISD-SECBINFHSA-N |

SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCC(=O)O |

手性 SMILES |

C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCC(=O)[O-] |

规范 SMILES |

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)[O-] |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

1-Propanaminium, 3-carboxy-2-(4-carboxy-1-oxobutoxy)-N,N,N-trimethyl-, inner salt, (2R)- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。